molecular formula C11H12Br2O3 B13673928 Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

Cat. No.: B13673928
M. Wt: 352.02 g/mol
InChI Key: CORKXYMQQPPGRY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound that belongs to the class of brominated aromatic esters. It is characterized by the presence of two bromine atoms, a methoxy group, and an ester functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a methoxy-substituted benzene derivative, followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromomethyl group.

    Ethyl 4-bromo-2-chlorobenzoate: Contains a chlorine atom instead of a bromomethyl group.

    Ethyl 4-bromo-2-methylbenzoate: Features a methyl group instead of a bromomethyl group.

Uniqueness

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is unique due to the presence of both bromine and

Biological Activity

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C11H10Br2O3C_{11}H_{10}Br_2O_3 and a molecular weight of 327.01 g/mol. It features a benzoate ester structure with bromine and methoxy substituents, which are crucial for its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of bromine atoms enhances its binding affinity to microbial targets, potentially leading to inhibition of growth in various bacterial strains.
  • Anticancer Activity : Research indicates that this compound may modulate enzyme activities involved in cancer pathways. Its structural features allow it to interact with specific receptors associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition : Interaction studies have revealed that this compound can inhibit enzymes critical for metabolic processes. This inhibition could lead to therapeutic effects against diseases such as cancer and bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerModulation of cancer cell pathways
Enzyme InhibitionInhibition of metabolic enzymes

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various compounds, this compound was tested against several strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in microbial viability, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

A separate investigation focused on the anticancer effects of this compound on human cancer cell lines. The findings demonstrated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis, highlighting its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C11H12Br2O3

Molecular Weight

352.02 g/mol

IUPAC Name

ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

InChI

InChI=1S/C11H12Br2O3/c1-3-16-11(14)10-7(6-12)4-8(13)5-9(10)15-2/h4-5H,3,6H2,1-2H3

InChI Key

CORKXYMQQPPGRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC)Br)CBr

Origin of Product

United States

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